N-({1-[4-(butan-2-yl)benzyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
Description
N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C22H27N3O/c1-5-16(2)19-12-10-18(11-13-19)14-25-21-9-7-6-8-20(21)23-22(25)15-24(4)17(3)26/h6-13,16H,5,14-15H2,1-4H3 |
InChI Key |
HUQJKJZBVWZBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves multiple steps. One common method involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions using an oxidation agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents, and the product is purified through washing with hexane and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole-based drug with anticancer properties.
Alectinib: A benzimidazole compound used in cancer treatment.
Uniqueness
N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is unique due to its specific structural features, such as the butan-2-yl group and the N-methylacetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
